tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate
Description
tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate is a sterically hindered ester compound featuring a cyclopentylamino substituent attached to a methylpropanoate backbone. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the cyclopentylamino moiety introduces rigidity and hydrophobicity, which are advantageous in medicinal chemistry for modulating target interactions. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules, given the prevalence of cyclopentylamino groups in enzyme inhibitors (e.g., PCSK9 inhibitors) .
Properties
IUPAC Name |
tert-butyl 3-(cyclopentylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-10(12(15)16-13(2,3)4)9-14-11-7-5-6-8-11/h10-11,14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHKVMSWNAZYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate typically involves the esterification of 3-(cyclopentylamino)-2-methylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Another method involves the use of tert-butyl hydroperoxide in the presence of a metal-free condition to achieve the esterification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are substituted esters and amines.
Scientific Research Applications
tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparative Analysis of tert-Butyl Amino Esters
*Calculated based on molecular formula (C13H25NO2). †Calculated for free base (hydrochloride adds ~36.46 g/mol).
Substituent Impact on Physicochemical Properties
- Dimethoxyethylamino Group: The polar dimethoxyethyl chain improves aqueous solubility compared to cyclopentyl, making it suitable for formulations requiring enhanced bioavailability .
- Furan-2-ylmethylamino Group: The aromatic furan ring enables π-π stacking interactions, useful in designing heterocyclic drug candidates .
- Amino Hydrochloride: The ionic nature of the hydrochloride salt enhances crystallinity and stability, facilitating purification and storage .
Research Findings and Challenges
- Stability and Reactivity: The tert-butyl group in all analogs confers stability, but the cyclopentylamino substituent may reduce reactivity in certain coupling reactions due to steric hindrance.
- Biological Activity: While cyclopentylamino groups are linked to enzyme inhibition, specific data on this compound’s activity remain sparse, necessitating further study.
- Synthetic Scalability: High-purity analogs (e.g., ≥97% purity in ) suggest scalable processes, but cyclopentylamino derivatives may require specialized purification techniques .
Biological Activity
tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a tert-butyl group and a cyclopentylamino moiety, this compound is being studied for its applications in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
The molecular formula of this compound is C13H23N O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which influence its biological activity.
Types of Reactions
| Reaction Type | Description | Major Products |
|---|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate. | Carboxylic acids and ketones |
| Reduction | Achieved using lithium aluminum hydride. | Alcohols |
| Substitution | Nucleophilic substitution at the ester group. | Substituted esters and amines |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can act as either an inhibitor or an activator of these targets, modulating their activity and impacting various biochemical pathways. The exact mechanism may vary based on the context in which the compound is utilized.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.
- Antifungal Activity : Studies involving related compounds have demonstrated antifungal properties against strains like Trichophyton mentagrophytes and Trichophyton rubrum using disk diffusion methods .
Case Studies
- Antifungal Efficacy : A comparative study was conducted on the antifungal activity of Butenafine and its CF₃-cyclobutane analogues against fungal strains. While the original drug showed slightly higher potency, modifications to the structure provided insights into the relationship between chemical structure and biological activity .
- Metabolic Stability : Research has shown that replacing the tert-butyl group with trifluoromethyl groups can enhance metabolic stability in vitro. This modification leads to a significant increase in half-life during metabolic processes, suggesting potential improvements in pharmacokinetics for drug development .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-Butyl 4-(cyclohexylamino)-2-methylbutanoate | C15H29N O2 | Larger cyclohexane ring; potential for different activity |
| tert-Butyl 3-(pyrrolidinyl)-2-methylpropanoate | C13H25N O2 | Contains a pyrrolidine ring; may exhibit different pharmacological profiles |
| tert-Butyl 3-(phenylethylamino)-2-methylpropanoate | C17H29N O2 | Features a phenylethyl group; potentially more lipophilic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
